molecular formula C10H14N2O2 B14069972 (S)-2-amino-3-phenylpropyl carbamate CAS No. 178429-63-5

(S)-2-amino-3-phenylpropyl carbamate

Cat. No.: B14069972
CAS No.: 178429-63-5
M. Wt: 194.23 g/mol
InChI Key: UCTRAOBQFUDCSR-VIFPVBQESA-N
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Description

(S)-2-amino-3-phenylpropyl carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its chiral center, which gives it specific stereochemistry and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-phenylpropyl carbamate can be achieved through several methods. One common approach involves the reaction of (S)-2-amino-3-phenylpropanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbon dioxide and amines in the presence of a catalyst. This eco-friendly approach avoids the use of toxic reagents and provides high selectivity for the desired carbamate .

Industrial Production Methods

Industrial production of carbamates often involves continuous synthesis processes. For example, the reaction of carbon dioxide with amines in a continuous flow reactor can produce carbamates efficiently and with high purity . This method is advantageous for large-scale production due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-phenylpropyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, alcohols, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

(S)-2-amino-3-phenylpropyl carbamate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-3-phenylpropyl carbamate is unique due to its chiral center, which imparts specific stereochemistry and potential for enantioselective interactions. This makes it valuable in the synthesis of chiral drugs and as a tool in asymmetric synthesis .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.

Properties

CAS No.

178429-63-5

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

[(2S)-2-amino-3-phenylpropyl] carbamate

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m0/s1

InChI Key

UCTRAOBQFUDCSR-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](COC(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Origin of Product

United States

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